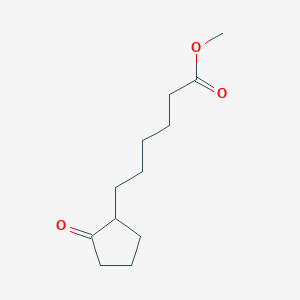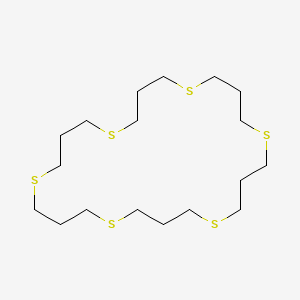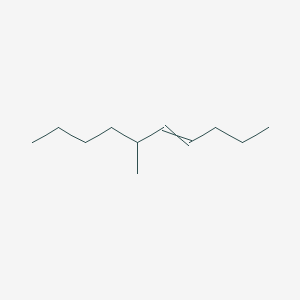
6-Methyldec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyldec-4-ene is an organic compound with the molecular formula C11H22. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes a methyl group attached to the sixth carbon of the decene chain. The presence of the double bond at the fourth carbon position gives it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldec-4-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 1-decene, with a methylating agent under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the methyl group to the desired position on the decene chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic cracking or oligomerization of smaller alkenes. These methods allow for the efficient production of the compound in larger quantities, suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyldec-4-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert this compound to 6-methyldecane.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Epoxides or diols.
Reduction: 6-Methyldecane.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
6-Methyldec-4-ene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-Methyldec-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially altering their activity or function.
Comparaison Avec Des Composés Similaires
4-Decene: Similar in structure but lacks the methyl group at the sixth carbon.
6-Methyl-1-decene: Similar but with the double bond at the first carbon position.
6-Methyl-2-decene: Similar but with the double bond at the second carbon position.
Uniqueness: 6-Methyldec-4-ene is unique due to the specific positioning of its double bond and methyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other alkenes.
Propriétés
Numéro CAS |
36229-57-9 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
6-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h8,10-11H,4-7,9H2,1-3H3 |
Clé InChI |
NPZGWUKMILXVMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
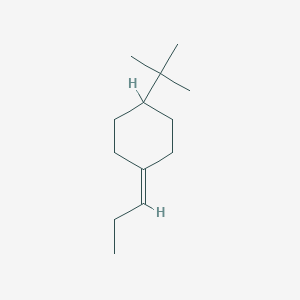
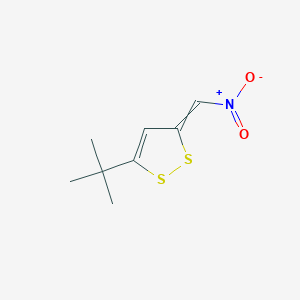

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
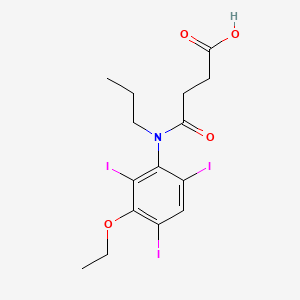

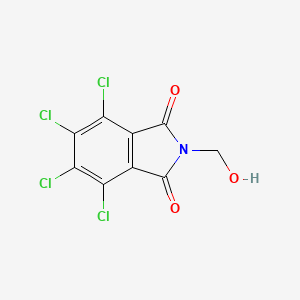

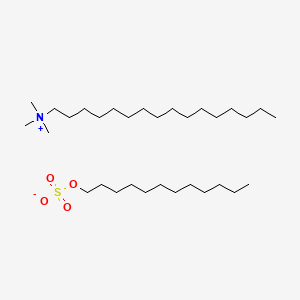
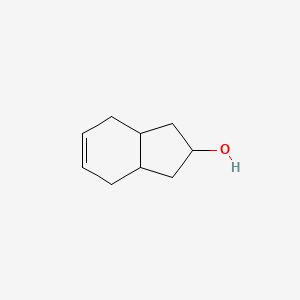
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
